molecular formula C24H42OS B14399313 4-Octadecyl-2-sulfanylphenol CAS No. 88661-32-9

4-Octadecyl-2-sulfanylphenol

Cat. No.: B14399313
CAS No.: 88661-32-9
M. Wt: 378.7 g/mol
InChI Key: UVRCQPAJKUQYIU-UHFFFAOYSA-N
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Description

4-Octadecyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a long octadecyl chain attached to the phenol ring, along with a sulfanyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octadecyl-2-sulfanylphenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with an octadecyl thiol. The reaction is usually carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Octadecyl-2-sulfanylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Brominated or nitrated phenol derivatives.

Mechanism of Action

The mechanism of action of 4-Octadecyl-2-sulfanylphenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can interact with metal ions, potentially inhibiting metal-catalyzed oxidative processes . Additionally, the long octadecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

    4-Octadecylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-Sulfanylphenol: Lacks the long octadecyl chain, reducing its amphiphilic properties.

    4-Octadecyl-2-methylphenol: Contains a methyl group instead of a sulfanyl group, altering its chemical reactivity.

Uniqueness

4-Octadecyl-2-sulfanylphenol is unique due to the combination of the long octadecyl chain and the sulfanyl group. This combination imparts both amphiphilic properties and enhanced reactivity, making it a versatile compound for various applications .

Properties

CAS No.

88661-32-9

Molecular Formula

C24H42OS

Molecular Weight

378.7 g/mol

IUPAC Name

4-octadecyl-2-sulfanylphenol

InChI

InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)24(26)21-22/h19-21,25-26H,2-18H2,1H3

InChI Key

UVRCQPAJKUQYIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)S

Origin of Product

United States

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